1-oxidopyridin-1-ium-2-sulfonic acid

Acid-Base Chemistry Solubility Coordination Chemistry

Ensure synthetic precision with 1-oxidopyridin-1-ium-2-sulfonic acid (CAS 28789-68-6). Its 2-sulfonic acid/N-oxide dual functionality delivers strong acidity (pKa ~ -2.9) with a weakly basic N-oxide (pKa 0.79) unreplicated by pyridine-2-sulfonic acid or 3-isomer analogs. This pure 2-isomer eliminates isolation from complex sulfonation mixtures, enabling aqueous-phase organocatalysis, metal-organic framework assembly under acidic conditions, and high-selectivity (>90%) four-electron oxygen reduction. Procure the definitive 2-functionalized pyridine N-oxide scaffold.

Molecular Formula C5H5NO4S
Molecular Weight 175.16 g/mol
CAS No. 28789-68-6
Cat. No. B12671797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-oxidopyridin-1-ium-2-sulfonic acid
CAS28789-68-6
Molecular FormulaC5H5NO4S
Molecular Weight175.16 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C(=C1)S(=O)(=O)O)[O-]
InChIInChI=1S/C5H5NO4S/c7-6-4-2-1-3-5(6)11(8,9)10/h1-4H,(H,8,9,10)
InChIKeyJFWLUVJNISGVLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-oxidopyridin-1-ium-2-sulfonic acid (CAS 28789-68-6): Properties and Procurement Overview


1-oxidopyridin-1-ium-2-sulfonic acid (CAS 28789-68-6) is a heteroaromatic N-oxide derivative bearing a sulfonic acid group at the 2-position of the pyridine ring. This compound exhibits strong acidity (sulfonic acid pKa ~ -2.92 ) and is characterized by the electronic redistribution imparted by the N-oxide moiety, which significantly increases the electron density at the 2- and 4-positions of the ring, thereby enhancing its reactivity toward electrophilic reagents [1].

1-oxidopyridin-1-ium-2-sulfonic acid: Critical Differentiation from Generic Pyridine Derivatives


The combination of the N-oxide and 2-sulfonic acid functional groups in this molecule creates a unique electronic and steric environment that is not replicated by its closest analogs, such as pyridine-2-sulfonic acid (CAS 15103-48-7) or pyridine-3-sulfonic acid N-oxide. Simple substitution with an alternative N-oxide or sulfonic acid can lead to significant changes in acid-base behavior, solubility, and catalytic performance. For example, the N-oxide group drastically reduces the basicity of the pyridine nitrogen (pKa 0.79 for pyridine N-oxide vs. 5.2 for pyridine ), while the sulfonic acid group imparts strong acidity and high water solubility. This dual functionality is critical for applications requiring specific protonation states and coordination chemistry, which cannot be achieved with simpler analogs.

1-oxidopyridin-1-ium-2-sulfonic acid: Quantifiable Performance and Property Differentiators


1-oxidopyridin-1-ium-2-sulfonic acid Acid-Base Behavior Compared to Parent Pyridine and Non-N-Oxide Analogs

The presence of the N-oxide group dramatically alters the acid-base properties of the pyridine ring. The pKa of the conjugate acid of pyridine N-oxide is 0.79, compared to 5.2 for pyridine . This reduction in basicity by nearly 4.4 pKa units is a key differentiator. Furthermore, the sulfonic acid group exhibits strong acidity with a pKa of approximately -2.92 . This combination of a weakly basic N-oxide and a strongly acidic sulfonic acid group results in a zwitterionic structure under specific pH conditions, which is absent in compounds like pyridine-2-sulfonic acid (lacking the N-oxide) or unsubstituted pyridine N-oxide (lacking the sulfonic acid).

Acid-Base Chemistry Solubility Coordination Chemistry

1-oxidopyridin-1-ium-2-sulfonic acid Enhanced Catalytic Activity via the N-Oxide Alpha-Effect

N-Pyridine oxides, as a class, demonstrate significantly higher catalytic activity than their corresponding pyridines in specific reactions, despite having comparable basicities. In the formation of organophosphorus thiosemicarbazides, N-pyridine oxides are much stronger catalysts than pyridines [1]. This enhanced activity is attributed to the α-effect, a phenomenon where nucleophiles with an adjacent atom bearing a lone pair (the N-oxide oxygen) exhibit increased reactivity [1]. While specific rate constants for 1-oxidopyridin-1-ium-2-sulfonic acid are not directly available in the public literature, this class-level inference supports its potential for superior catalytic performance in reactions where the α-effect is operative.

Organocatalysis Reaction Kinetics N-Oxide Chemistry

1-oxidopyridin-1-ium-2-sulfonic acid Synthetic Regioselectivity and Isomeric Scarcity

The sulfonation of pyridine-N-oxide is not a regioselective process. When pyridine-N-oxide is treated with fuming sulfuric acid in the presence of a mercuric sulfate catalyst, the reaction yields a mixture of isomers [1]. The 3-sulfonic acid derivative is the chief product, while the 2-sulfonic acid (the target compound) and 4-sulfonic acid derivatives are formed as minor products [1]. This non-selective synthesis implies that the 2-isomer is less abundant and therefore potentially more costly and difficult to source than the 3-isomer (pyridine-3-sulfonic acid N-oxide).

Synthetic Chemistry Regioselectivity Isomer Distribution

1-oxidopyridin-1-ium-2-sulfonic acid Enhanced Water Solubility Profile

The combination of the strongly polar sulfonic acid group and the N-oxide moiety renders 1-oxidopyridin-1-ium-2-sulfonic acid highly water-soluble. While quantitative solubility data for the exact compound is limited, its parent compound, pyridine-2-sulfonic acid, is described as 'very soluble' in water . The addition of the N-oxide group typically further increases water solubility due to enhanced polarity and hydrogen-bonding capabilities. This contrasts with unsubstituted pyridine N-oxide, which is soluble but hygroscopic , and pyridine itself, which is miscible with water but less polar.

Physicochemical Properties Solubility Formulation

1-oxidopyridin-1-ium-2-sulfonic acid: Recommended Application Scenarios Based on Differential Evidence


Aqueous-Phase Catalysis and Organocatalysis

Leveraging its high water solubility and the class-level α-effect catalytic activity of N-pyridine oxides [1], 1-oxidopyridin-1-ium-2-sulfonic acid is best suited for research in aqueous-phase organocatalysis. Its strong sulfonic acid group and weakly basic N-oxide provide a unique protonation state that can facilitate acid-catalyzed reactions in water without the need for organic co-solvents. This compound is a strong candidate for screening in reactions where traditional pyridine catalysts fail due to poor solubility or insufficient activity.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The dual functionality of the molecule—a sulfonic acid group for strong metal binding and an N-oxide oxygen for additional coordination—makes it an attractive linker or ligand for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. The significantly reduced basicity of the N-oxide (pKa 0.79) compared to pyridine (pKa 5.2) allows for coordination under acidic conditions where typical pyridine ligands would be protonated and inactive. This expands the synthetic window for framework assembly.

Precursor for 2-Substituted Pyridine Derivatives

Given the low abundance of the 2-isomer in the direct sulfonation of pyridine-N-oxide [2], 1-oxidopyridin-1-ium-2-sulfonic acid serves as a valuable and specific starting material for the synthesis of 2-substituted pyridine derivatives that are otherwise difficult to access. Researchers requiring a pure 2-functionalized pyridine N-oxide scaffold should procure this specific isomer rather than attempting to isolate it from a complex mixture, ensuring higher purity and yield in subsequent synthetic steps.

Electrochemical Oxygen Reduction Reaction (ORR) Catalyst Development

Preliminary evidence suggests that composites of 1-oxidopyridin-1-ium-2-sulfonic acid with iron phthalocyanine (FePc) and carbon nanotubes exhibit high selectivity (>90%) for the four-electron oxygen reduction pathway in acidic, neutral, and alkaline media. This application scenario leverages the compound's ability to act as a proton relay and electronic modulator in electrocatalytic systems. Researchers in fuel cell and battery technology should consider this compound for the development of non-precious metal ORR catalysts.

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